Dehydrodiazinon
Overview
Description
Dehydrodiazinon is a derivative of diazinon, an organophosphorus compound widely used as an insecticide this compound retains the core structure of diazinon but undergoes specific modifications that alter its chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dehydrodiazinon typically involves the dehydrogenation of diazinon. This process can be achieved through various methods, including catalytic dehydrogenation using palladium or platinum catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic reactors where diazinon is subjected to dehydrogenation. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: Dehydrodiazinon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced back to diazinon using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of oxides and hydroxides.
Reduction: Regeneration of diazinon.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Dehydrodiazinon has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphorus compounds under various chemical reactions.
Biology: Investigated for its effects on enzymatic activities, particularly those involving acetylcholinesterase.
Medicine: Explored for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the development of new pesticides and insecticides with improved efficacy and reduced environmental impact.
Mechanism of Action
Dehydrodiazinon exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests. This mechanism is similar to that of diazinon but may exhibit different potency and specificity due to structural modifications.
Comparison with Similar Compounds
Diazinon: The parent compound, widely used as an insecticide.
Malathion: Another organophosphorus insecticide with a similar mechanism of action.
Chlorpyrifos: A related compound with broader applications in pest control.
Uniqueness: Dehydrodiazinon is unique due to its specific structural modifications, which may confer different chemical reactivity and biological activity compared to its parent compound, diazinon. These modifications can potentially lead to improved efficacy and reduced toxicity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
diethoxy-(6-methyl-2-prop-1-en-2-ylpyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8H,3,6-7H2,1-2,4-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQCGZFCGWALIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N2O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186282 | |
Record name | Dehydrodiazinon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32588-20-8 | |
Record name | Dehydrodiazinon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032588208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydrodiazinon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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